molecular formula C23H28ClN3O5S B7712520 ETHYL 4-(2-{N-[(3-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE

ETHYL 4-(2-{N-[(3-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B7712520
M. Wt: 494.0 g/mol
InChI Key: BTNYUVPVMSGIQU-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{N-[(3-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a benzenesulfonamide group, and an ethyl ester group

Preparation Methods

The synthesis of ETHYL 4-(2-{N-[(3-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-[(3-methylphenyl)methyl]amine in the presence of a base such as triethylamine.

    Acylation of piperazine: The benzenesulfonamide intermediate is then reacted with piperazine in the presence of an acylating agent such as acetyl chloride to form the desired piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 4-(2-{N-[(3-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to a sulfonic acid.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-(2-{N-[(3-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{N-[(3-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets within the cell. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

ETHYL 4-(2-{N-[(3-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE can be compared with other piperazine derivatives, such as:

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine core but differs in the substituents attached to the piperazine ring.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups, leading to distinct chemical and biological properties.

    Benzenesulfonamide derivatives: Compounds like N-ethyl-4-methylbenzenesulfonamide share the benzenesulfonamide group but differ in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-3-32-23(29)26-13-11-25(12-14-26)22(28)17-27(16-19-6-4-5-18(2)15-19)33(30,31)21-9-7-20(24)8-10-21/h4-10,15H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNYUVPVMSGIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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